Cas no 330841-16-2 (1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one)

1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one
- 330841-16-2
- EN300-1125174
-
- インチ: 1S/C11H13ClO3/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-6,11H,7H2,1-2H3
- InChIKey: WDDZUURWIPRWEK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(CC(OC)OC)=O
計算された属性
- せいみつぶんしりょう: 228.0553220g/mol
- どういたいしつりょう: 228.0553220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 35.5Ų
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125174-0.25g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1125174-1.0g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 1g |
$785.0 | 2023-06-09 | ||
Enamine | EN300-1125174-5.0g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 5g |
$2277.0 | 2023-06-09 | ||
Enamine | EN300-1125174-0.5g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1125174-5g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1125174-0.05g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1125174-10.0g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 10g |
$3376.0 | 2023-06-09 | ||
Enamine | EN300-1125174-1g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 95% | 1g |
$628.0 | 2023-10-26 | |
Enamine | EN300-1125174-2.5g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1125174-0.1g |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one |
330841-16-2 | 95% | 0.1g |
$553.0 | 2023-10-26 |
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-oneに関する追加情報
Research Briefing on 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one (CAS: 330841-16-2) in Chemical Biology and Pharmaceutical Applications
1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one (CAS: 330841-16-2) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its chlorophenyl and dimethoxypropane functional groups, has been the subject of recent studies due to its potential applications in drug discovery and development. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex bioactive compounds, particularly those targeting metabolic and inflammatory pathways.
Recent studies have focused on the synthesis and characterization of 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one, with an emphasis on optimizing its yield and purity for pharmaceutical applications. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. Additionally, computational chemistry approaches, such as density functional theory (DFT) calculations, have provided insights into its electronic properties and reactivity, which are crucial for understanding its behavior in biological systems.
In the context of drug development, 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one has shown promise as a precursor in the synthesis of novel anti-inflammatory and antimicrobial agents. For instance, derivatives of this compound have demonstrated inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). These findings suggest potential applications in the treatment of chronic inflammatory diseases, although further in vivo studies are required to validate these effects.
Another area of research has explored the compound's role in the synthesis of heterocyclic compounds, which are prevalent in many FDA-approved drugs. The dimethoxypropane moiety of 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one serves as a versatile building block for constructing pharmacologically active heterocycles, such as pyrazoles and pyrimidines. These heterocycles are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.
Despite these promising developments, challenges remain in the scalable production and formulation of 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one for clinical use. Issues such as stability under physiological conditions and bioavailability need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one (CAS: 330841-16-2) represents a valuable chemical entity with broad applications in pharmaceutical research. Its utility as a synthetic intermediate and its potential bioactive properties make it a compound of continued interest. Future studies should focus on optimizing its synthesis, exploring its mechanism of action, and developing derivatives with enhanced pharmacological profiles. These efforts will contribute to the advancement of new therapeutic agents in the chemical biology and pharmaceutical fields.
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